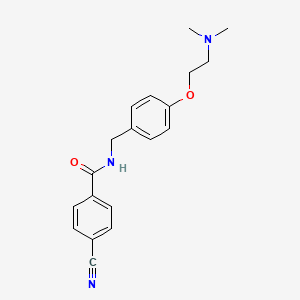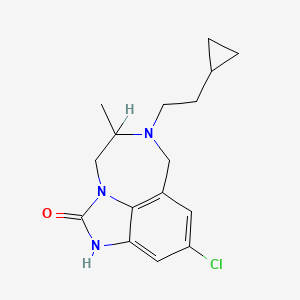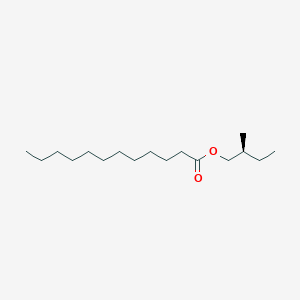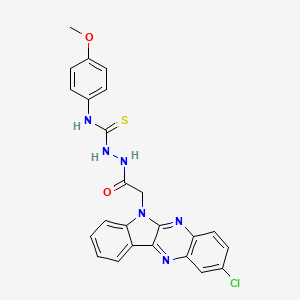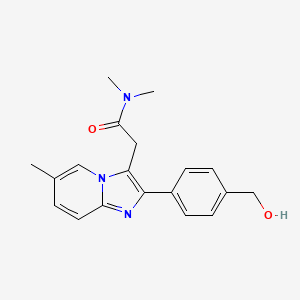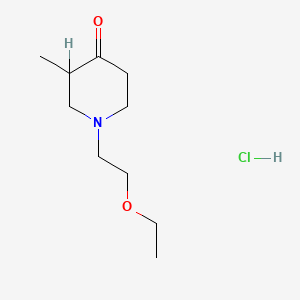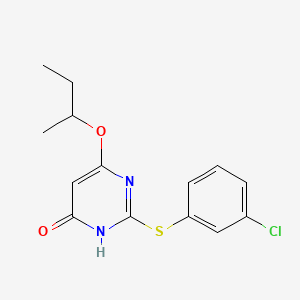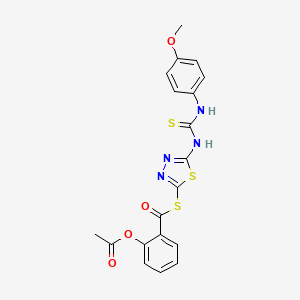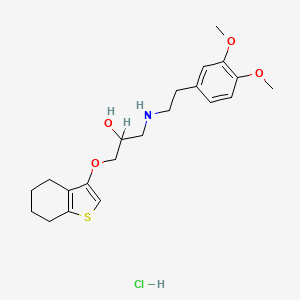
2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions.
Synthesis of the tetrahydrobenzo(b)thiophene moiety: This can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the two moieties: The final step involves coupling the 3,4-dimethoxyphenyl ethylamine with the tetrahydrobenzo(b)thiophene derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group of the 2-propanol moiety.
Reduction: Reduction reactions could occur at the aromatic rings or other reducible functional groups.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study its effects on biological systems, including its potential as a drug candidate.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In industry, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, hydrochloride
- 2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, sulfate
- 2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, phosphate
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
85462-94-8 |
|---|---|
Formule moléculaire |
C21H30ClNO4S |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO4S.ClH/c1-24-18-8-7-15(11-19(18)25-2)9-10-22-12-16(23)13-26-20-14-27-21-6-4-3-5-17(20)21;/h7-8,11,14,16,22-23H,3-6,9-10,12-13H2,1-2H3;1H |
Clé InChI |
HFMBJJKXWZVQBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCC(COC2=CSC3=C2CCCC3)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)
